3,4-dihydro-6-methyl-2H-Pyrano[3,2-b]pyridin-4-amine
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Overview
Description
6-Methyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-amine is a heterocyclic aromatic organic compound characterized by a pyrano[3,2-b]pyridine core structure with a methyl group at the 6th position and an amine group at the 4th position
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common synthetic route involves the condensation of appropriate pyridine derivatives with suitable aldehydes or ketones in the presence of a catalyst.
Cyclization Reactions: Cyclization of linear precursors can also be employed, often involving high temperatures and acidic or basic conditions to facilitate ring closure.
Reduction Reactions: Reduction of precursor compounds containing nitro or other oxidized groups can yield the desired amine functionality.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amine group to various oxidized forms, such as nitroso or nitro compounds.
Reduction: Reduction reactions can reduce nitro groups to amines or other functional groups to alcohols.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the pyrano[3,2-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: Various electrophiles and nucleophiles, along with Lewis acids or bases, are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds, and other oxidized forms.
Reduction: Amine derivatives, alcohols, and other reduced forms.
Substitution: Substituted pyrano[3,2-b]pyridines with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and inflammatory conditions. Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 6-methyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The amine group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This can lead to the modulation of enzyme activities, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
2H,3H,4H-pyrano[3,2-b]pyridin-4-amine: Lacks the methyl group at the 6th position.
6-ethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-amine: Has an ethyl group instead of a methyl group at the 6th position.
6-methyl-2H,3H,4H-pyrano[3,2-b]pyridin-3-amine: The amine group is at the 3rd position instead of the 4th position.
Uniqueness: The presence of the methyl group at the 6th position and the amine group at the 4th position gives 6-methyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-amine unique chemical and biological properties compared to its analogs. These structural differences can significantly impact its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-2-3-8-9(11-6)7(10)4-5-12-8/h2-3,7H,4-5,10H2,1H3 |
InChI Key |
WGWVNHOAOYGAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)OCCC2N |
Origin of Product |
United States |
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